(3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide
Description
Properties
IUPAC Name |
(3-cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O/c1-9-13(10(2)20-18-9)7-19(8-17)12-3-4-14(15)11(5-12)6-16/h3-5H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNNTIVPDLAXHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN(C#N)C2=CC(=C(C=C2)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.
Final coupling: The final step involves coupling the fluorophenyl and oxazolyl intermediates under conditions that promote the formation of the cyanamide linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the cyano groups, converting them to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Amines derived from the reduction of cyano groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Biochemical Probes: The compound can be used to study enzyme interactions and protein-ligand binding due to its unique structural features.
Medicine:
Drug Development:
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide involves its interaction with molecular targets such as enzymes or receptors. The cyano and fluorophenyl groups can participate in hydrogen bonding and hydrophobic interactions, while the oxazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted Phenyl Cyanamides
Compounds such as 2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) and its derivatives () share functional similarities, including cyano groups and aromatic systems. Key differences lie in the substituents:
- Electron-withdrawing groups: The target compound’s 4-fluoro and 3-cyano groups enhance electrophilicity and metabolic stability compared to 13a’s 4-methylphenyl group, which is electron-donoring. This difference may reduce the target compound’s susceptibility to oxidation .
- Sulfamoyl vs.
Oxazole-Containing Analogues
The synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine () highlights the reactivity of 3,5-dimethylisoxazole. The methyl groups increase electron density on the oxazole ring, facilitating electrophilic substitution at position 3. This reactivity pattern may extend to the target compound, suggesting that its oxazole-methyl group could stabilize intermediates during synthesis or modify metabolic pathways in biological systems .
Fluorinated Aromatic Systems
Fluorinated analogues like those in demonstrate that fluorine substitution on aromatic rings enhances lipophilicity and resistance to cytochrome P450-mediated degradation. The target compound’s 4-fluorophenyl group likely improves bioavailability compared to non-fluorinated counterparts, such as aniline-derived compounds in .
Comparative Data Table
Key Research Findings
- Synthetic Efficiency : The high yields (94–95%) for compounds like 13a () suggest that diazonium salt coupling is a robust method for cyanamide-related syntheses. The target compound may require similar strategies but with modified diazonium intermediates .
- Structural Stability : The 3,5-dimethyloxazole group () enhances thermal stability, which could explain the high melting points observed in analogues like 13a. This stability may benefit the target compound in pharmaceutical formulations .
- Spectroscopic Signatures: The cyano group’s IR stretch (~2214 cm⁻¹) is consistent across analogues (e.g., 13a), providing a reliable marker for characterizing the target compound .
Biological Activity
(3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 267.27 g/mol
- Functional Groups : Cyanamide, oxazole, cyano, and fluorophenyl groups contribute to its biological activity.
The biological activity of (3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide is primarily attributed to its interactions with various biological targets:
- COX Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer progression. The inhibition of COX enzymes leads to decreased production of prostaglandins, mediating pain and inflammation .
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .
Anticancer Activity
Research has demonstrated that compounds with structural similarities to (3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide show promising anticancer properties. For instance:
| Compound | Cell Line Tested | IC50 (nM) | Comparative Drug | IC50 (nM) |
|---|---|---|---|---|
| Compound A | MCF-7 (Breast) | 19 ± 0.52 | Doxorubicin | 13 ± 0.42 |
| Compound B | A549 (Lung) | 22 ± 0.62 | Doxorubicin | 25 ± 0.55 |
| Compound C | HepG2 (Liver) | 30 ± 0.70 | Doxorubicin | 20 ± 0.50 |
These results suggest that the compound may possess anticancer properties comparable to established chemotherapeutics .
COX Inhibition Studies
In vitro studies have shown that related compounds effectively inhibit COX-2 at low concentrations:
| Concentration (M) | % Inhibition |
|---|---|
| >50% | |
| >40% |
This level of inhibition indicates a potential for anti-inflammatory applications .
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of a related cyanamide compound on several cancer cell lines including MCF-7 and A549. The findings indicated significant cytotoxicity with IC50 values in the nanomolar range, suggesting a strong potential for further development as an anticancer agent .
- Mechanistic Insights : Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. It was found that treatment led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, indicating a shift towards cell death pathways .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
